molecular formula C15H10N2O3S B2983563 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate CAS No. 478029-25-3

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate

Cat. No. B2983563
CAS RN: 478029-25-3
M. Wt: 298.32
InChI Key: FMTJGIJCEFAJCW-UHFFFAOYSA-N
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Description

This compound is also known as Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester . It has a molecular weight of 340.335 and its IUPAC Standard InChI is InChI=1S/C14H17N2O4PS/c1-3-18-21 (22,19-4-2)20-13-10-11-14 (17)16 (15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It’s also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a density of 1.325 at 20°C. It has a melting point of 54.5-56.0°C and a vapour pressure of 0.00147 mPa at 20°C. The Henry constant is 5.00 × 10-6 Pa m3 mol-1 (calculated). The partition coefficient (n-octanol and water) is logP = 3.2. Its solubility in water is 100 ppm at 20°C .

Scientific Research Applications

Synthesis and Chemical Reactions

"6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate" and related compounds demonstrate significant versatility in organic synthesis, serving as precursors in the synthesis of complex heterocyclic compounds. For instance, Kappe and Roschger (1989) explored various reactions of Biginelli compounds, a class to which our compound of interest is related, to synthesize pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, showcasing the compound's role in constructing diverse heterocycles (Kappe & Roschger, 1989).

Catalysis and Material Science

In the field of catalysis, "6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate" related structures have been utilized in developing innovative catalytic systems. For example, Wang et al. (2014) introduced a ruthenium-catalyzed switchable N–H/C–H alkenylation reaction of 6-phenyl-(dihydro)pyridazin-3(2H)-ones, highlighting the adaptability of pyridazinone frameworks in facilitating selective chemical transformations under catalyzed conditions (Wang et al., 2014).

Applications in Material Development

This compound and its derivatives find applications in material science, particularly in the development of advanced materials and polymers. Cheng et al. (2014) discussed the use of related thiophene structures in the fabrication of ternary blend polymer solar cells, indicating the potential of thiophene derivatives in enhancing the efficiency and performance of photovoltaic devices (Cheng et al., 2014).

Mechanism of Action

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Safety and Hazards

The compound has hazard statements H302, H312, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

(6-oxo-1-phenylpyridazin-3-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-14-9-8-13(20-15(19)12-7-4-10-21-12)16-17(14)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTJGIJCEFAJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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